1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a pyrrolidine carboxamide structure, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Pyrrolidine Ring Formation: This step may involve the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.
Amide Bond Formation: The final step often involves coupling the benzoxazole and pyrrolidine intermediates using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- 1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
Uniqueness
1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-13(20)6-4-8-14(12)21-18(24)16-9-5-11-23(16)19-22-15-7-2-3-10-17(15)25-19/h2-4,6-8,10,16H,5,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXRGLFNEWSQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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